molecular formula C16H23NO4 B8151088 Benzyl 3-(3-hydroxypropoxy)piperidine-1-carboxylate

Benzyl 3-(3-hydroxypropoxy)piperidine-1-carboxylate

Cat. No.: B8151088
M. Wt: 293.36 g/mol
InChI Key: AMNGCAGRIGAPLP-UHFFFAOYSA-N
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Description

Benzyl 3-(3-hydroxypropoxy)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a piperidine ring, and a hydroxypropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(3-hydroxypropoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 3-hydroxypropyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 3-(3-hydroxypropoxy)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, including the reduction of the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used under basic or acidic conditions.

Major Products Formed:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include alcohols and amines.
  • Substitution products vary depending on the nucleophile used .

Scientific Research Applications

Chemistry: Benzyl 3-(3-hydroxypropoxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in medicinal chemistry and drug development.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-hydroxypropoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The hydroxypropoxy group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • Benzyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
  • Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate
  • Icaridin (hydroxy-ethyl isobutyl piperidine carboxylate)

Uniqueness: Benzyl 3-(3-hydroxypropoxy)piperidine-1-carboxylate is unique due to the presence of the hydroxypropoxy group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a versatile compound in various applications .

Properties

IUPAC Name

benzyl 3-(3-hydroxypropoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c18-10-5-11-20-15-8-4-9-17(12-15)16(19)21-13-14-6-2-1-3-7-14/h1-3,6-7,15,18H,4-5,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNGCAGRIGAPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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